molecular formula C12H14BBr2FO2 B6304525 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester CAS No. 2121512-09-0

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester

Cat. No.: B6304525
CAS No.: 2121512-09-0
M. Wt: 379.86 g/mol
InChI Key: UBSYNNGKKUAXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is a chemical compound with the empirical formula C6H4BBr2FO2 . It is a solid substance and is a type of boronic acid derivative .


Molecular Structure Analysis

The molecular weight of this compound is 297.71 . The SMILES string representation of its structure is OB(O)c1c(F)cc(Br)cc1Br .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, including this compound, can be achieved using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has an empirical formula of C6H4BBr2FO2 and a molecular weight of 297.71 .

Mechanism of Action

Target of Action

The primary targets of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester are organic synthesis processes . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a chemical reaction where a boronic ester is converted into other functional groups .

Biochemical Pathways

The affected pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound can also be used in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .

Result of Action

The result of the compound’s action is the formation of new functional groups from the boron moiety . This allows for the creation of a wide array of diverse molecules with high enantioselectivity . For example, the compound has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of the reaction can be considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by air and moisture .

Properties

IUPAC Name

2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSYNNGKKUAXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBr2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.